molecular formula C18H28Cl2N4 B15088644 N,N'-di(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzene-1,4-diamine dihydrochloride

N,N'-di(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzene-1,4-diamine dihydrochloride

Cat. No.: B15088644
M. Wt: 371.3 g/mol
InChI Key: UYAACPBFPNTPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~4~-di(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,4-benzenediamine dihydrochloride is a synthetic organic compound It is characterized by the presence of azepine rings attached to a benzene diamine core, with the compound existing as a dihydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-di(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,4-benzenediamine dihydrochloride typically involves the following steps:

    Formation of Azepine Rings: The azepine rings can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment to Benzene Diamine Core: The azepine rings are then attached to the benzene diamine core through nucleophilic substitution reactions.

    Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-di(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,4-benzenediamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, N1,N~4~-di(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,4-benzenediamine dihydrochloride can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound may be explored as a potential drug candidate, particularly if it exhibits pharmacologically relevant properties.

Industry

In industrial applications, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N1,N~4~-di(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,4-benzenediamine dihydrochloride would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~4~-di(2-pyridyl)-1,4-benzenediamine: Similar structure with pyridine rings instead of azepine rings.

    N~1~,N~4~-di(2-phenylethyl)-1,4-benzenediamine: Similar structure with phenylethyl groups instead of azepine rings.

Uniqueness

N~1~,N~4~-di(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,4-benzenediamine dihydrochloride is unique due to the presence of azepine rings, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H28Cl2N4

Molecular Weight

371.3 g/mol

IUPAC Name

1-N,4-N-bis(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzene-1,4-diamine;dihydrochloride

InChI

InChI=1S/C18H26N4.2ClH/c1-3-7-17(19-13-5-1)21-15-9-11-16(12-10-15)22-18-8-4-2-6-14-20-18;;/h9-12H,1-8,13-14H2,(H,19,21)(H,20,22);2*1H

InChI Key

UYAACPBFPNTPEX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NCC1)NC2=CC=C(C=C2)NC3=NCCCCC3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.